molecular formula C26H30N2O6 B15285541 (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid

(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid

Cat. No.: B15285541
M. Wt: 466.5 g/mol
InChI Key: KLYUTTJBDDHKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research fields. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) residue. This unique structure makes it valuable in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:

    Fmoc Protection: The amino group of valine is protected using the Fmoc group.

    Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.

    Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.

    Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.

Industrial Production Methods

Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the pseudo-proline residue.

    Substitution: The Fmoc group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like piperidine or DBU for Fmoc deprotection.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pseudo-proline derivatives.

    Substitution: Formation of deprotected or differently protected peptides.

Scientific Research Applications

Chemistry

Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.

Medicine

Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

Industry

In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Ser-OH: Lacks the pseudo-proline residue, making it less stable.

    Fmoc-Val-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group.

    Fmoc-Val-Ser(Psi(Me,Me)pro)-OBzl: Contains a benzyl group instead of a hydroxyl group.

Uniqueness

Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its stability and conformational flexibility. This makes it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)

InChI Key

KLYUTTJBDDHKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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